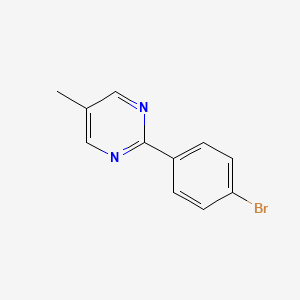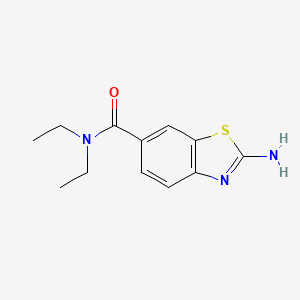
2-Benzyl-1,3-thiazole-4-carboxylic acid
概要
説明
2-Benzyl-1,3-thiazole-4-carboxylic acid, also known as 2-benzylthiazole-4-carboxylic acid (BTZC), is a synthetic organic compound with a molecular formula of C11H10O2S. It is a white or off-white powder with a molecular weight of 218.27 g/mol and a melting point of 168-170°C. BTZC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in scientific research as a model compound for studying the structure and function of biomolecules.
科学的研究の応用
Synthesis Methods and Chemical Reactions
Synthesis of 2-Substituted 1,3-Benzoselenazoles
A study by Radatz et al. (2014) outlines a metal-free method for synthesizing 2-substituted 1,3-benzoselenazoles, indicating the versatility of thiazole derivatives in chemical synthesis (Radatz et al., 2014).
Synthesis of Hydroxy-Substituted 2-Aminobenzothiazole Derivatives
Durcik et al. (2020) report a novel synthesis method for hydroxy-substituted 2-aminobenzothiazole derivatives, highlighting the compound's potential as building blocks in drug discovery (Durcik et al., 2020).
Biological Activities and Applications
Fungicidal and Antivirus Activities
Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and found them to exhibit significant fungicidal and antivirus activities (Fengyun et al., 2015).
Antibacterial Properties
Al Dulaimy et al. (2017) synthesized 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and reported their antibacterial properties, suggesting their potential use in combating bacterial infections (Al Dulaimy et al., 2017).
Corrosion Inhibition
- Mild Steel Anti-Corrosion Potential: Chaitra et al. (2016) explored the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic media, showcasing their potential in industrial applications (Chaitra et al., 2016).
Molecular Docking and Inhibition Studies
- Acetylcholinesterase Inhibition: Haroon et al. (2021) conducted studies on thiazole-4-carboxylates for acetylcholinesterase inhibition, indicating their potential use in treating neurological disorders (Haroon et al., 2021).
Mechanistic Insights and Novel Synthetic Methods
Degradation of Thiazole-4-Carboxylic Acids
Hall and Walker (1966) utilized the Curtius reaction for degrading thiazole-4-carboxylic acids, providing insights into the chemical properties and degradation pathways of such compounds (Hall & Walker, 1966).
Convenient Synthesis of 2-Acyl Benzothiazoles/Thiazoles
Huang et al. (2019) developed an efficient strategy for synthesizing 2-acyl benzothiazoles/thiazoles, highlighting the compound's utility in chemical syntheses (Huang et al., 2019).
作用機序
特性
IUPAC Name |
2-benzyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVHURAIHESSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363440 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36916-44-6 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)


![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)








